REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6]1([S:12]([O-:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Na+]>CO>[CH3:5][C:3](=[CH2:4])[CH2:2][S:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:14])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=C)C
|
Name
|
sodium benzenesulfinate
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was poured onto water (600 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered
|
Type
|
WASH
|
Details
|
washed three times with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for two days
|
Duration
|
2 d
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CS(=O)(=O)C1=CC=CC=C1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98128.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |